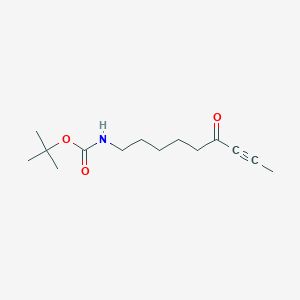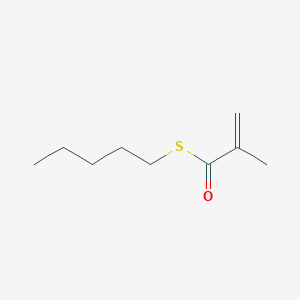![molecular formula C47H50O2 B12542678 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene CAS No. 653599-41-8](/img/structure/B12542678.png)
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core substituted with hexyloxy-naphthalenyl groups, which contribute to its distinct chemical behavior and potential utility in optoelectronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene typically involves a multi-step process. One common method includes the use of a Buchwald-Hartwig cross-coupling reaction. This reaction involves the coupling of bis(4-(hexyloxy)-naphthalen-1-yl)amine with a suitable fluorene derivative in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butyl phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s electronic properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
科学的研究の応用
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene has several scientific research applications:
Optoelectronics: This compound is investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells due to its favorable electronic properties.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical characteristics.
Chemical Sensors: The compound’s reactivity and electronic properties can be harnessed in the design of chemical sensors for detecting various analytes.
作用機序
The mechanism by which 2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene exerts its effects is primarily related to its electronic structure. The hexyloxy-naphthalenyl groups influence the compound’s electron distribution, enhancing its ability to participate in electronic transitions. This makes it particularly useful in optoelectronic applications, where efficient electron transport and light emission are crucial .
類似化合物との比較
Similar Compounds
N,N-Bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine: This compound shares similar hexyloxy substituents but differs in its core structure, which includes a thiophene unit instead of a fluorene core.
Uniqueness
2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene is unique due to its specific combination of a fluorene core with hexyloxy-naphthalenyl groups. This structure imparts distinct electronic properties that are advantageous for certain optoelectronic applications, setting it apart from other similar compounds.
特性
CAS番号 |
653599-41-8 |
|---|---|
分子式 |
C47H50O2 |
分子量 |
646.9 g/mol |
IUPAC名 |
2,7-bis(4-hexoxynaphthalen-1-yl)-9,9-dimethylfluorene |
InChI |
InChI=1S/C47H50O2/c1-5-7-9-15-29-48-45-27-25-35(37-17-11-13-19-41(37)45)33-21-23-39-40-24-22-34(32-44(40)47(3,4)43(39)31-33)36-26-28-46(49-30-16-10-8-6-2)42-20-14-12-18-38(36)42/h11-14,17-28,31-32H,5-10,15-16,29-30H2,1-4H3 |
InChIキー |
LEQFYKYTHDERJX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)C6=CC=C(C7=CC=CC=C76)OCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


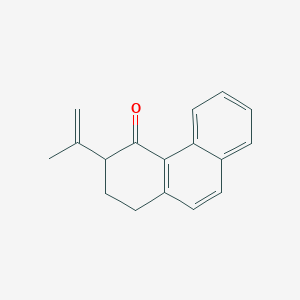
![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
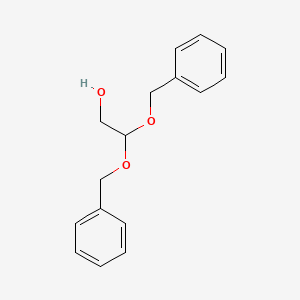
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)
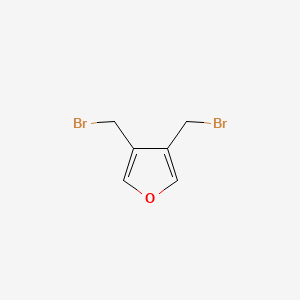
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
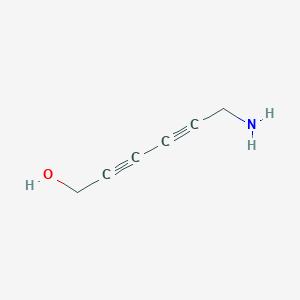
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
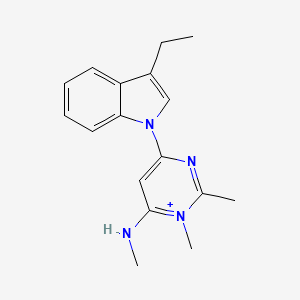
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)
